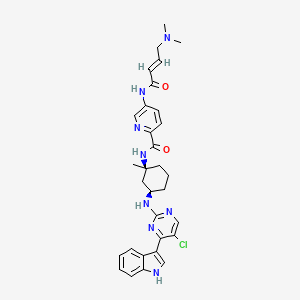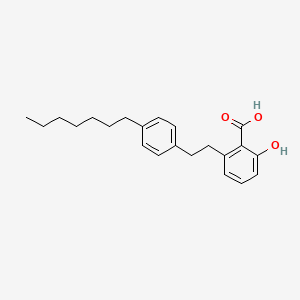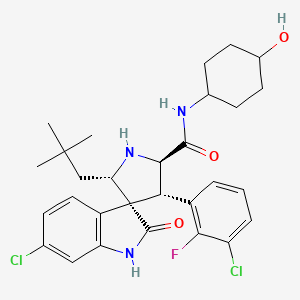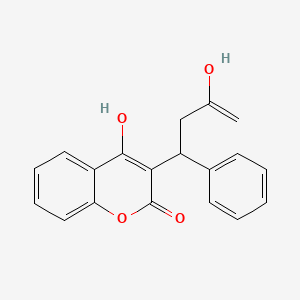
(R)-3,3,3-Trifluoro-N-(2-fluoro-5-trifluoromethylbenzyl)-2-hydroxy-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-3984 is a selective androgen receptor modulators for the prevention and treatment of muscle wasting associated with cancer.
Scientific Research Applications
Synthesis Methodologies
One-Pot Synthesis Techniques : A one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, highlighting the synthesis of related compounds (Li, Shang, Cheng, & Zhao, 2013).
Preparation Using Microorganisms : Research on enantioselective hydrolysis by microorganisms such as Shinella sp. R-6 and Arthrobacter sp. S-2 demonstrates their capability to grow in a medium containing 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, thus facilitating the preparation of its enantiomers (Fuhshuku et al., 2014).
Analytical and Chromatographic Studies
- Chromatographic Enantioseparation : High-performance liquid chromatographic methods have been developed for the enantioseparation of compounds similar to (R)-3,3,3-Trifluoro-N-(2-fluoro-5-trifluoromethylbenzyl)-2-hydroxy-2-phenylpropanamide, providing insights into separation processes for such compounds (Török et al., 2005).
Biocatalysis and Enzymatic Synthesis
- Enzymatic Synthesis and Characterization : A novel amidase from Burkholderia phytofirmans ZJB-15079 has been identified for efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, demonstrating its application in the biocatalytic synthesis of enantiomerically pure compounds (Wu, Zheng, Tang, & Zheng, 2017).
Applications in Pharmaceutical Research
Inhibitors of Pyruvate Dehydrogenase Kinase (PDHK) : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized as inhibitors of PDHK, indicating their potential in pharmaceutical applications (Bebernitz et al., 2000).
Synthesis of Fluorinated α-Aminophosphonic Acid Analogues : Research on the synthesis of fluorinated α-aminophosphonic acid analogues of phenylglycine, with fluorine atoms as substituents, provides insights into their structural and potential biological activity (Wanat, Dziuk, & Kafarski, 2020).
properties
CAS RN |
871325-55-2 |
|---|---|
Product Name |
(R)-3,3,3-Trifluoro-N-(2-fluoro-5-trifluoromethylbenzyl)-2-hydroxy-2-phenylpropanamide |
Molecular Formula |
C17H12F7NO2 |
Molecular Weight |
395.27682 |
IUPAC Name |
(2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide |
InChI |
InChI=1S/C17H12F7NO2/c18-13-7-6-12(16(19,20)21)8-10(13)9-25-14(26)15(27,17(22,23)24)11-4-2-1-3-5-11/h1-8,27H,9H2,(H,25,26)/t15-/m1/s1 |
InChI Key |
YSMGNNKNGUPHCD-OAHLLOKOSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MK3984; MK 3984; MK-3984 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)



